Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 83846-54-2) is a bicyclic ester derivative of norbornene. Its structure features a bicyclo[2.2.1]hept-5-ene core with a methyl ester group at position 2 and two methyl substituents at position 3 (Figure 1). This compound is part of a broader class of norbornene derivatives widely studied for their applications in polymer chemistry, catalysis, and organic synthesis due to their rigid bicyclic framework and tunable reactivity.
Properties
CAS No. |
83846-54-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
RHEKEOGQJMGRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1C(=O)OC)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Process:
- Cyclopentadiene reacts with acyclic olefins such as crotonaldehyde or 2-butene to form bicyclo[2.2.1]heptane derivatives.
- The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and selectivity.
- Following the Diels-Alder reaction, hydrogenation and dehydration steps are applied to obtain the desired bicyclic structure.
Example:
Starting from inexpensive reactants like cyclopentadiene and 2-butene (either cis or trans), intermediates such as 5,6-dimethylbicyclo[2.2.1]hept-2-ene are formed, which can be converted into this compound through subsequent chemical modifications.
Alkylation of Bicyclic Esters
Another method involves the alkylation of bicyclic esters using organolithium reagents.
Process:
- A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is prepared at low temperatures (-78°C) under nitrogen atmosphere.
- n-Butyllithium is added to generate lithium diisopropylamide (LDA), a strong base.
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes alkylation with methyl iodide in the presence of LDA.
- The reaction mixture is warmed to ambient temperature and processed further by extraction and purification steps.
Example:
This method has been successfully used to produce methyl-substituted derivatives of bicyclo[2.2.1] compounds by introducing methyl groups at specific positions on the bicyclic framework.
Esterification Reactions
Esterification is a key step in synthesizing methyl esters of bicyclic carboxylic acids.
Process:
- Bicyclic carboxylic acids are reacted with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
- The reaction mixture is refluxed until esterification is complete.
- The product is purified by distillation or recrystallization.
Example:
This approach can be used to convert bicyclo[2.2.1]heptane carboxylic acids into their corresponding methyl esters, including this compound.
Hydrogenation and Dehydration
Hydrogenation and dehydration steps are often combined with Diels-Alder reactions to modify intermediates into the desired compound.
Process:
- Hydrogenation reduces unsaturated bonds in intermediates formed during Diels-Alder reactions.
- Dehydration removes water molecules, leading to more stable bicyclic structures.
Example:
Using intermediates like crotonaldehyde-derived products, hydrogenation followed by dehydration yields methyl-substituted bicyclo[2.2.1] derivatives efficiently.
Data Table: Key Parameters for Synthesis
| Method | Reactants | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene + Crotonaldehyde | Controlled T/P | High | Economical but requires purification steps |
| Alkylation | Methyl iodide + LDA | -78°C in THF | Moderate | Suitable for introducing methyl groups |
| Esterification | Carboxylic acid + Methanol | Acid catalyst + reflux | High | Simple process for ester formation |
| Hydrogenation + Dehydration | Diels-Alder intermediates | Catalytic hydrogenation | Variable | Enhances stability of final product |
Chemical Reactions Analysis
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, resulting in different functionalized derivatives
Scientific Research Applications
Chemical Properties and Structure
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate has the following chemical characteristics:
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
- CAS Number : 52557-97-8
The compound features a bicyclic structure that contributes to its unique properties, making it suitable for various applications.
Fragrance Industry Applications
This compound is primarily used in the fragrance industry due to its pleasant odor profile. It is often incorporated into perfumes and scented products where it contributes to the overall fragrance composition.
Safety Assessment in Fragrance Use
A comprehensive safety assessment has been conducted regarding its use in fragrances:
- Skin Sensitization : Studies indicate that the compound does not exhibit significant skin sensitization reactions when tested under controlled conditions .
- Phototoxicity : The compound has been evaluated for phototoxic effects and found not to pose a risk based on UV/Vis absorption spectra analysis .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety of chemical compounds:
Repeated Dose Toxicity
The margin of exposure (MOE) for repeated dose toxicity assessments indicates that this compound is considered safe for use at current levels based on available data .
Genotoxicity
In vitro studies have shown that the compound does not induce micronuclei in human peripheral blood lymphocytes, suggesting it is non-clastogenic under the tested conditions .
Environmental Impact
Environmental assessments have been performed to evaluate the ecological risks associated with this compound:
Biodegradability and PBT Assessment
The compound has been assessed for persistence, bioaccumulation potential, and toxicity (PBT) criteria as per regulatory frameworks such as REACH. It was found not to be persistent or bioaccumulative, indicating a favorable environmental profile .
Synthetic Applications
This compound can serve as an intermediate in synthetic organic chemistry:
Potential Synthesis Routes
The bicyclic structure allows for various synthetic transformations, making it a valuable building block in the creation of more complex molecules used in pharmaceuticals and agrochemicals.
Summary of Findings
| Application Area | Findings |
|---|---|
| Fragrance Industry | Used as a fragrance component; non-sensitizing and non-phototoxic |
| Toxicological Safety | Safe for repeated doses; non-clastogenic |
| Environmental Impact | Not persistent or bioaccumulative; favorable ecological profile |
| Synthetic Chemistry | Valuable intermediate for synthesizing complex organic compounds |
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme kinetics and mechanisms. The pathways involved often include ester hydrolysis and subsequent reactions depending on the enzyme and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate and related compounds:
Key Findings:
Steric Effects: The 3,3-dimethyl substituents in the target compound introduce significant steric hindrance compared to monosubstituted analogs (e.g., methyl 3-methyl or 3-phenyl derivatives). This likely reduces reactivity in polymerization or cycloaddition reactions but enhances thermal stability.
Synthetic Flexibility : Nitro- and aryl-substituted derivatives (e.g., compounds 3 and 4 in ) are synthesized via Diels-Alder reactions, demonstrating how electron-withdrawing groups direct regioselectivity. In contrast, alkyl-substituted derivatives (e.g., 3-heptyl or 3-isobutyl) are prepared via asymmetric catalysis, achieving >95% stereochemical purity.
Applications: Polymers: Norbornene esters with functional groups (e.g., bromo, methoxy) are used to synthesize polynorbornenes for optoelectronic materials. Catalysis: Chiral norbornene esters serve as intermediates in asymmetric synthesis. Mechanophores: Derivatives like 2,3,3-trimethylindole-functionalized norbornenes are explored for stress-responsive materials.
Biological Activity
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound with notable biological activities. This article reviews its biological activity, focusing on toxicity assessments, mutagenicity, and other relevant pharmacological properties derived from various studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H16O2 |
| Molecular Weight | 180.25 g/mol |
| CAS Number | 116044-44-1 |
| IUPAC Name | This compound |
Toxicity Assessments
Recent studies have evaluated the toxicity of this compound through various endpoints:
- Repeated Dose Toxicity : The Margin of Exposure (MOE) was calculated to be greater than 100 for repeated dose toxicity endpoints, indicating low risk at current exposure levels .
- Skin Sensitization : The compound was assessed for skin sensitization using a Direct Skin Test (DST), yielding results below the threshold for concern (900 μg/cm²) .
- Phototoxicity : UV/Vis spectra showed no significant absorption between 290 and 700 nm, suggesting that the compound is not phototoxic or photoallergenic .
- Reproductive Toxicity : Evaluations indicated that exposure levels are below those that would raise concerns for reproductive toxicity based on established thresholds .
Mutagenicity Studies
The mutagenic potential of this compound was investigated using the Ames test and an in vitro micronucleus assay:
- Ames Test : Results indicated that the compound is not mutagenic.
- Micronucleus Assay : Conducted on human peripheral blood lymphocytes, this study revealed no significant induction of micronuclei at concentrations up to 1820 μg/mL, both with and without metabolic activation (S9) .
Pharmacological Properties
The pharmacological effects of this compound have been explored in various contexts:
Case Study: Safety Assessment in Fragrance Use
A comprehensive safety assessment conducted by the Expert Panel for Fragrance Safety evaluated this compound's use in consumer products:
- The assessment concluded that the compound poses minimal risk when used within established limits in fragrance formulations due to its low toxicity profile and lack of mutagenicity .
Research Findings on Secondary Metabolites
Research into related compounds has shown that bicyclic structures can exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. These findings suggest a potential for this compound to be explored further for therapeutic applications.
Q & A
Q. What are the common synthetic routes for Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate?
The compound is typically synthesized via Diels-Alder reactions between cyclopentadiene and methyl acrylate derivatives. For example, analogous routes involve heating methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene in toluene at 125°C, monitored by HPLC, yielding bicyclic carboxylates with high stereoselectivity . Alternative methods include esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid intermediates using methanol under acidic conditions .
Q. What spectroscopic techniques are used to characterize this compound?
Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1,705 cm⁻¹), while ¹H NMR identifies substituent environments (e.g., bicyclic proton resonances between δ 1.2–3.0 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight and purity .
Advanced Research Questions
Q. How can stereoselective polymerization of derivatives be achieved using ring-opening metathesis (ROMP)?
Stereoselective ROMP of azabicyclo derivatives (e.g., methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) is achieved using molybdenum or tungsten alkylidene initiators. For instance, Mo(NAr)(CHR)(pyrrolide)(OHMT) catalysts produce cis,syndiotactic polymers, while W(O)(CHR)(OR) initiators yield cis,isotactic polymers, depending on ligand stereoelectronics .
Q. How do reaction conditions influence stereochemical outcomes in Diels-Alder cycloadditions?
Computational studies (e.g., B3LYP/6-31G(d)) reveal that endo/exo selectivity depends on electron-withdrawing groups (e.g., nitro) and solvent polarity. For example, methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate forms endo-dominant cycloadducts (73% yield) under thermal conditions, validated by X-ray crystallography .
Q. How can data discrepancies in reaction yields or product ratios be resolved?
Discrepancies arise from competing reaction pathways (e.g., [3,3]-sigmatropic rearrangements vs. direct cycloaddition). Systematic optimization via HPLC monitoring (e.g., C18 columns, methanol/water eluents) and semi-preparative isolation ensures accurate product quantification. Kinetic studies under varied temperatures and catalysts further clarify mechanistic pathways .
Q. What strategies enable selective modification of the ester group for functional applications?
Transesterification with tert-butyl acrylate or adamantyl alcohols (e.g., 2-methyladamantan-2-ol) under Mitsunobu conditions replaces the methyl ester, enhancing steric bulk for applications in polymer precursors or bioactive molecule synthesis .
Methodological Considerations
Q. How can reaction conditions be optimized for bicyclic carboxylate synthesis?
- Solvent choice : Dry toluene minimizes side reactions in thermal Diels-Alder reactions.
- Catalyst screening : Lewis acids (e.g., TiCl₄) improve regioselectivity in strained bicyclic systems.
- Temperature control : 125°C balances reaction rate and decomposition risks .
Q. What analytical workflows validate stereochemical purity in bicyclic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
